Iron(II) tetrafluoroborate hexahydrate

Vue d'ensemble

Description

Iron(II) tetrafluoroborate hexahydrate is an inorganic compound with the chemical formula Fe(BF4)2·6H2O. It is known for its light green crystalline appearance and high solubility in water . This compound is often used as a catalyst in various chemical reactions, particularly in the reduction of aldehydes to alcohols .

Méthodes De Préparation

Iron(II) tetrafluoroborate hexahydrate can be synthesized through several methods. One common synthetic route involves the reaction of iron(II) sulfate with tetrafluoroboric acid in an aqueous solution. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the hexahydrate form .

Industrial production methods often involve similar chemical reactions but on a larger scale. The process may include additional purification steps to achieve the desired purity and crystalline form of the compound .

Analyse Des Réactions Chimiques

Iron(II) tetrafluoroborate hexahydrate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to iron(III) compounds under specific conditions.

Substitution: The tetrafluoroborate anion can be substituted with other ligands to form different coordination complexes.

Common reagents used in these reactions include formic acid for hydrogenation and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Applications in Scientific Research

1. Catalysis in Organic Synthesis

Iron(II) tetrafluoroborate hexahydrate is widely employed as a catalyst in organic reactions, particularly in the reduction of aldehydes to alcohols via transfer hydrogenation. This method is notable for its efficiency and selectivity, making it a valuable tool in organic synthesis . The compound facilitates reactions under mild conditions, which is advantageous for preserving sensitive functional groups in substrates.

2. Coordination Chemistry

The compound's weakly coordinating tetrafluoroborate anion allows it to form various coordination complexes with different ligands. These complexes exhibit unique structural and reactivity profiles, making them suitable for applications in catalysis and materials science . For instance, studies have shown that iron(II) tetrafluoroborate can form bis-ligand complexes that are significant in redox chemistry and catalytic processes .

3. Biochemical Applications

In biochemical contexts, this compound serves as a catalyst for redox reactions, which are essential in metabolic pathways. Its ability to facilitate the transformation of aldehydes into alcohols has implications for synthetic biology and metabolic engineering . Additionally, its stability in aqueous solutions enhances its applicability in biological systems.

Case Studies

Case Study 1: Transfer Hydrogenation Reactions

Research has demonstrated that this compound effectively catalyzes the transfer hydrogenation of various aldehydes to their corresponding alcohols. In controlled experiments, this compound showed rapid reaction rates and high selectivity towards primary alcohols under mild conditions. This application is particularly valuable for synthesizing fine chemicals and pharmaceuticals .

Case Study 2: Formation of Coordination Complexes

In another study, the interaction of this compound with specific ligands resulted in the formation of novel bis-ligand complexes. These complexes exhibited unique electrochemical properties that were analyzed using cyclic voltammetry. The findings indicated potential applications in electrocatalysis and materials science due to their stability and reactivity .

Mécanisme D'action

The mechanism by which iron(II) tetrafluoroborate hexahydrate exerts its catalytic effects involves the coordination of the iron(II) ion with the substrate. This coordination facilitates the transfer of electrons, enabling the reduction or oxidation of the substrate. The tetrafluoroborate anion acts as a weakly coordinating anion, allowing the iron(II) ion to interact more freely with other molecules .

Comparaison Avec Des Composés Similaires

Iron(II) tetrafluoroborate hexahydrate can be compared with other similar compounds such as:

Iron(III) chloride: Another iron-based compound used in various catalytic reactions.

Copper(II) tetrafluoroborate hexahydrate: Similar in structure but involves copper instead of iron.

Iron(II) trifluoromethanesulfonate: Used in similar catalytic applications but with different anionic coordination.

The uniqueness of this compound lies in its high solubility in water and its efficiency as a catalyst in transfer hydrogenation reactions .

Activité Biologique

Iron(II) tetrafluoroborate hexahydrate (Fe(BF₄)₂·6H₂O) is an inorganic compound notable for its catalytic properties and interactions in biological systems. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

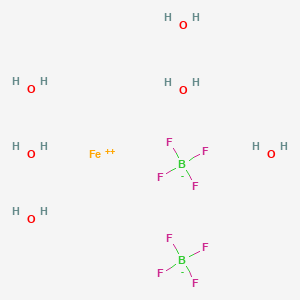

This compound exists as a green crystalline solid in aqueous solutions. The tetrafluoroborate ion (BF₄⁻) is a weakly coordinating anion, allowing for versatile interactions with various ligands. Its chemical formula is represented as follows:

Target of Action

The primary targets of this compound include aldehydes , which it reduces to alcohols through a process known as transfer hydrogenation . This reaction is facilitated by the iron ion's ability to undergo oxidation and reduction cycles.

Mode of Action

The compound acts as a catalyst in biochemical reactions, specifically promoting the reduction of aldehydes to primary alcohols . This transformation is significant in organic synthesis and metabolic pathways.

Biochemical Pathways

This compound is involved in several biochemical pathways, particularly those related to redox reactions. Its catalytic role enhances the efficiency of these pathways, making it valuable in both laboratory and industrial applications.

Pharmacokinetics

This compound is soluble in water, which facilitates its biological interactions. Its stability in aqueous environments allows for effective catalysis under physiological conditions.

Biological Applications

- Catalysis in Organic Synthesis : The compound is widely used in organic chemistry as a catalyst for the reduction of aldehydes, contributing to the synthesis of various alcohols.

- Biochemical Studies : Its role in redox reactions makes it useful for studying metabolic processes and enzyme activities.

- Potential Therapeutic Applications : Research indicates that iron coordination complexes can exhibit anti-cancer and anti-bacterial properties, suggesting potential therapeutic roles for Iron(II) tetrafluoroborate derivatives in medicine.

Case Studies and Research Findings

Several studies highlight the biological activity and potential applications of this compound:

- Study on DNA Binding : A study demonstrated that complexes derived from Iron(II) tetrafluoroborate can bind to DNA, inducing structural changes that may have implications for gene regulation and therapeutic interventions .

- Lipid Oxidation Research : Investigations into peptide-iron complexes indicated that iron salts like Iron(II) tetrafluoroborate can catalyze lipid oxidation, but when complexed with peptides, they exhibit reduced reactivity, suggesting a protective role against oxidative damage .

- Synthesis of Functionalized Complexes : Research has shown that Iron(II) tetrafluoroborate can react with various ligands to form functionalized complexes with unique structural and reactivity profiles, enhancing its utility in synthetic chemistry .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

iron(2+);ditetrafluoroborate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BF4.Fe.6H2O/c2*2-1(3,4)5;;;;;;;/h;;;6*1H2/q2*-1;+2;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKQGOEGCKHXNEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.O.O.O.O.O.O.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2F8FeH12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80578075 | |

| Record name | Iron(2+) tetrafluoroborate--water (1/2/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80578075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13877-16-2 | |

| Record name | Iron(2+) tetrafluoroborate--water (1/2/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80578075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron(II) tetrafluoroborate hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the role of Iron(II) tetrafluoroborate hexahydrate in synthesizing the compounds described in the research papers?

A1: this compound acts as a source of Iron(II) ions in the reactions described. These ions then interact with multidentate ligands to form coordination complexes. [, ]

Q2: How does the choice of ligand affect the structure of the resulting Iron(II) complex?

A2: The structure of the resulting Iron(II) complex is highly dependent on the denticity and geometry of the ligand used.

- In the first paper [], the tridentate ligand 2,6-bis(1,5-diphenyl-1H-pyrazol-3-yl)pyridine leads to the formation of a heptanuclear ferric cluster with a corner-shared triple-triangle core structure.

- In the second paper [], the pyridine-derived triphosphane ligand C5H3N{2-[CMe(CH2PMe2)2]}{6-[CMe2(CH2PMe2)]} initially forms a mononuclear iron(II) complex. Interestingly, under specific reaction conditions with carbon monoxide, this complex undergoes further reaction leading to the incorporation of an additional PMe2 donor from the ligand, forming a new tetradentate ligand and a distinct iron complex.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.